molecular formula C20H17N3O4S B2711845 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-84-0

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2711845
CAS No.: 868369-84-0
M. Wt: 395.43
InChI Key: GOGQXYDFVQNDDI-MRCUWXFGSA-N
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Description

(Z)-2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindolin-1,3-dione core This can be achieved through the cyclization of phthalic anhydride with amines under specific conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves the use of advanced chemical reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.

  • Medicine: Research is ongoing to determine its efficacy in treating specific diseases.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Acetamide: A simple amide with applications in pharmaceuticals and industry.

  • Isoindolin-1,3-dione: A core structure found in various bioactive compounds.

  • Benzo[d]thiazole derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry.

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and potential benefits over similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-11-8-9-14(27-3)16-17(11)28-20(22(16)2)21-15(24)10-23-18(25)12-6-4-5-7-13(12)19(23)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGQXYDFVQNDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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